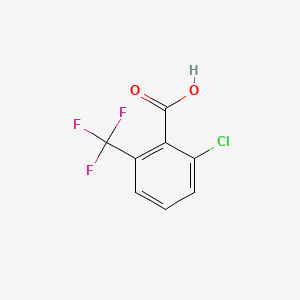

2-chloro-6-(trifluoromethyl)benzoic Acid

Description

Significance of Halogenation in Aromatic Systems within Organic Synthesis and Drug Discovery

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. numberanalytics.commt.com When applied to aromatic systems like benzene (B151609), this reaction creates versatile intermediates for further chemical modification. numberanalytics.com The introduction of a halogen, such as chlorine, into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. numberanalytics.commt.com

In the context of organic synthesis, halogenated aromatic compounds are valuable precursors. The halogen atom can act as a leaving group in various cross-coupling reactions, enabling the formation of complex molecular architectures. Electrophilic aromatic substitution is a common method for introducing halogens to an aromatic ring, often requiring a Lewis acid catalyst for less reactive substrates. mt.comwikipedia.org The reactivity of halogens varies, with fluorine being the most reactive and iodine the least. mt.comnumberanalytics.com

Within drug discovery and pharmaceutical synthesis, halogenation is a widely used strategy. studymind.co.uk Attaching a halogen can enhance a molecule's biological activity or modify its metabolic profile. numberanalytics.com For instance, halogenated aromatics are key components in the synthesis of certain antidepressants and antihistamines. numberanalytics.com The knowledge of how halogenation influences the reactivity and properties of aromatic compounds is crucial for designing and synthesizing new therapeutic agents. studymind.co.uk

Role of Trifluoromethyl Groups in Modulating Molecular Reactivity and Biological Interactions

The trifluoromethyl (CF3) group is a privileged functional group in medicinal chemistry and drug design due to its profound impact on a molecule's properties. mdpi.combohrium.comnih.gov This group is strongly electron-withdrawing and possesses a notable steric profile. mdpi.com Its introduction into a drug candidate is a well-established strategy to enhance metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. mdpi.comnih.gov This increased stability can lead to a longer half-life and reduced drug dosage. nih.gov

The CF3 group significantly influences a molecule's lipophilicity, which affects its ability to permeate biological membranes and interact with protein targets. mdpi.comnih.gov It is often used as a bioisostere for chlorine or methyl groups to fine-tune steric and electronic properties. wikipedia.org This substitution can improve a compound's binding affinity to its biological target through enhanced electrostatic and hydrogen bonding interactions. mdpi.com

Furthermore, the trifluoromethyl group's strong electronegativity can increase the acidity of nearby functional groups. wikipedia.org Numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex), contain a trifluoromethyl group, highlighting its importance in modern pharmaceuticals. wikipedia.org The development of new methods for introducing CF3 groups into organic molecules remains an active area of research. rsc.org

Overview of Benzoic Acid Derivatives as Versatile Chemical Scaffolds

Benzoic acid and its derivatives represent a class of compounds built upon a simple aromatic carboxylic acid structure. chemicalbook.comnih.gov This fundamental scaffold is found in nature and is utilized across a vast range of industrial and research applications. chemicalbook.comijcrt.org In the food industry, benzoates are widely used as preservatives due to their ability to inhibit the growth of microbes like bacteria, yeast, and molds. ijcrt.orgnih.gov

From a chemical synthesis perspective, the benzoic acid moiety offers multiple points for modification. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the aromatic ring can undergo substitution reactions to introduce additional functionalities. chemicalbook.com This versatility makes benzoic acid derivatives common starting materials or intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.comnih.gov

In medicinal chemistry, the benzoic acid framework is a common structural motif in many bioactive compounds. chemicalbook.com These derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. chemicalbook.commdpi.com For example, para-aminosalicylic acid is an antitubercular agent, and the well-known drug aspirin (B1665792) is an acetylated derivative of salicylic (B10762653) acid, a hydroxylated benzoic acid. nih.gov The ability to modify the benzoic acid scaffold allows chemists to fine-tune the pharmacological properties of drug candidates. mdpi.comnih.gov

Research Rationale and Academic Focus on 2-Chloro-6-(trifluoromethyl)benzoic Acid

The academic and industrial interest in this compound stems from the combined properties of its three core components: the chloro group, the trifluoromethyl group, and the benzoic acid scaffold. This specific arrangement of functional groups creates a building block with distinct chemical characteristics that are valuable in the synthesis of specialized molecules, particularly in the fields of agrochemicals and pharmaceuticals.

The presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring makes it highly electron-deficient and influences the acidity of the carboxylic acid group. These substituents also direct the position of further chemical modifications on the ring. Compounds with similar substitution patterns are known intermediates in the synthesis of complex bioactive molecules. For instance, related chloro-substituted benzoic acids serve as precursors for pesticides. researchgate.net Similarly, trifluoromethylated benzoic acids are key intermediates for fungicides like fluopyram (B1672901) and for antitubercular drugs. guidechem.comiucr.org The title compound, this compound, is itself noted as a chemical intermediate. uni.lu

The synthesis of such polysubstituted benzoic acids often involves strategic ortho-lithiation or other directed metalation reactions on simpler precursors. researchgate.net Research into compounds like this compound is driven by the continuous need for novel and effective molecules in medicine and agriculture, with its unique structure offering a platform for creating next-generation products.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H4ClF3O2 | uni.lu |

| Molecular Weight | 224.56 g/mol | scbt.com |

| CAS Number | 32890-94-1 | chemimpex.com |

| Monoisotopic Mass | 223.9852 Da | uni.lu |

| Appearance | White to almost white powder to crystal | chemimpex.com |

| Melting Point | 86 - 90 °C | chemimpex.com |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)C(F)(F)F | uni.lu |

| InChIKey | OHWGZCNPFKBCDJ-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWGZCNPFKBCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456229 | |

| Record name | 2-chloro-6-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2376-00-3 | |

| Record name | 2-chloro-6-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 6 Trifluoromethyl Benzoic Acid

Established Synthetic Pathways for 2-Chloro-6-(trifluoromethyl)benzoic Acid

Directed Ortho-Metallation Strategies for Regioselective Functionalization of Aromatic Carboxylic Acids

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. guidechem.com This method relies on the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. guidechem.comorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.

The carboxylic acid group itself can act as a directing group in DoM reactions. organic-chemistry.org For instance, the treatment of an unprotected benzoic acid with a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or a combination of an alkyllithium reagent with a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate deprotonation at the ortho position. organic-chemistry.orgresearchgate.netresearchgate.net In the context of synthesizing this compound, a plausible DoM strategy would involve the ortho-lithiation of 2-chlorobenzoic acid followed by trifluoromethylation. However, the directing ability of the carboxylate group can be influenced by other substituents on the ring. researchgate.net

A general representation of this strategy is the tandem metalation of 2-chlorobenzoic acid with sec-butyllithium/TMEDA, which generates an ortho-lithiated intermediate that can be quenched with an appropriate electrophile. researchgate.net While direct trifluoromethylation of such an intermediate can be challenging, this methodology provides a framework for the introduction of substituents at the 6-position of a 2-chlorobenzoic acid scaffold.

Preparation of this compound from Related Aromatic Precursors

A common and practical approach to the synthesis of this compound involves the modification of pre-existing, suitably substituted aromatic compounds. A key strategy is the lithiation of a dichlorobenzotrifluoride derivative followed by carboxylation.

For example, the synthesis of the related compound 2,6-dichloro-3-(trifluoromethyl)benzoic acid has been achieved by treating 2,4-dichloro-1-(trifluoromethyl)benzene with butyllithium (B86547) at low temperatures, followed by quenching the resulting aryllithium species with an excess of solid carbon dioxide (dry ice). allhdi.com This reaction proceeds with high regioselectivity, affording the desired benzoic acid in good yield. A similar approach starting from 1-chloro-3-(trifluoromethyl)benzene would be a viable route to this compound.

Another relevant precursor-based synthesis is the preparation of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid from 2-chloro-5-(trifluoromethyl)benzonitrile. nih.gov This transformation involves a nitration step followed by hydrolysis of the nitrile group to a carboxylic acid. This highlights the utility of benzonitrile (B105546) derivatives as precursors for benzoic acids.

The following table summarizes a representative synthesis of a related compound, illustrating the precursor-based approach.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2,4-dichloro-1-(trifluoromethyl)benzene | 1. n-BuLi, THF/hexane, -75 °C, 45 min 2. CO₂ (s) | 2,6-dichloro-3-(trifluoromethyl)benzoic acid | 75% | allhdi.com |

| 2-chloro-5-(trifluoromethyl)benzonitrile | 1. Nitrating acid mixture 2. Hydrolysis | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | - | nih.gov |

Multi-Step Synthesis Approaches for Halogenated and Trifluoromethylated Benzoic Acid Analogues

The synthesis of complex aromatic molecules like this compound often necessitates multi-step reaction sequences. lumenlearning.com The order of introduction of the various functional groups is critical to achieve the desired substitution pattern due to the directing effects of the substituents in electrophilic aromatic substitution reactions. lumenlearning.com

A general strategy could involve the following key transformations:

Introduction of the trifluoromethyl group: This can be achieved through various methods, including the fluorination of a trichloromethyl group. For instance, o-toluic acid can be converted to 2-(trichloromethyl)benzoyl chloride, which is then fluorinated to yield 2-(trifluoromethyl)benzoyl chloride. guidechem.com

Introduction of the chlorine atom: Chlorination of a trifluoromethylated benzene (B151609) derivative can be performed, although the regioselectivity would depend on the directing effect of the trifluoromethyl group (meta-directing).

Formation of the carboxylic acid group: This can be accomplished through the hydrolysis of a nitrile or an ester, or by the carboxylation of an organometallic intermediate as described previously.

A patent describes a multi-step synthesis of 2-(trifluoromethyl)benzoic acid starting from o-toluic acid, which involves conversion to the acid chloride, followed by photochlorination to introduce the trichloromethyl group, and subsequent fluorination and hydrolysis. guidechem.com A similar strategic approach, incorporating a chlorination step at an appropriate stage, could be envisioned for the synthesis of this compound.

Advanced Synthetic Transformations Utilizing this compound as a Building Block

The presence of the carboxylic acid, chloro, and trifluoromethyl groups makes this compound a valuable and versatile building block for the synthesis of more complex molecules, particularly those with pharmaceutical or agrochemical applications.

Formation of Amide, Ester, and Anhydride Derivatives for Subsequent Reactions

The carboxylic acid moiety of this compound is readily converted into a variety of derivatives such as amides, esters, and anhydrides. These transformations are fundamental in organic synthesis, often serving as a prelude to further functionalization or for the construction of biologically active molecules.

Amide Formation: Amide bond formation is a cornerstone of medicinal chemistry. This compound can be converted to its corresponding acyl chloride, typically by treatment with thionyl chloride or oxalyl chloride. nih.gov This activated intermediate readily reacts with a wide range of primary and secondary amines to form the corresponding amides. A direct coupling of the carboxylic acid with an amine using a suitable coupling agent (e.g., DCC, EDC) is also a common practice. A recent development describes the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives, highlighting the importance of this functional group. nih.govescholarship.org

Ester Formation: Esterification of this compound can be achieved through standard methods such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reacting the corresponding acyl chloride with an alcohol. The formation of esters can be a protective strategy for the carboxylic acid group or a means to modulate the properties of the final molecule.

Anhydride Formation: The formation of a mixed anhydride, for instance, by reacting the benzoic acid with another carboxylic acid or its derivative, can serve as an activation strategy for subsequent nucleophilic acyl substitution reactions.

The following table provides examples of the synthesis of amide and ester derivatives from related benzoic acids.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 1. Thionyl chloride 2. Concentrated ammonia (B1221849) solution | Amide | nih.gov |

| 4-nitrobenzoic acid | 1. Thionyl chloride 2. 4-aminophenol (B1666318) 3. Myristic acid, DCC, DMAP, DMF | Amide-Ester | researchgate.net |

| Benzoic acid | N-chlorophthalimide, triphenylphosphine, benzylamine | Amide | acs.org |

| 2-chloro-6-trifluoromethyl benzonitrile | Hydrolysis (e.g., with a catalyst in a suitable solvent) | Amide | google.com |

Ring Annulation and Heterocyclic Construction from this compound Derivatives

The strategic placement of reactive functional groups in this compound and its derivatives makes it a valuable precursor for the construction of fused ring systems and various heterocyclic scaffolds. researchgate.net Trifluoromethylated heterocyclic compounds are of significant interest due to their potential biological activities. researchgate.net

The derivatives of this compound can participate in intramolecular cyclization reactions to form new rings. For example, an appropriately substituted amide derivative could undergo an intramolecular nucleophilic aromatic substitution (SNA_r) where the amide nitrogen displaces the ortho-chloro group to form a lactam.

Furthermore, the carboxylic acid or its derivatives can be used as a handle to build more complex structures. For instance, the conversion of the carboxylic acid to a ketone could provide a substrate for a Robinson annulation, a classic method for the formation of a six-membered ring. wikipedia.org

The synthesis of trifluoromethyl-containing pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines from trifluoromethylated enones demonstrates the utility of such building blocks in heterocyclic synthesis. researchgate.net Derivatives of this compound could be transformed into similar reactive intermediates, paving the way for the synthesis of a diverse array of heterocyclic systems.

Innovative and Sustainable Synthetic Routes

Catalytic Approaches for Selective Bond Formation

The synthesis of complex molecules like derivatives of this compound relies heavily on catalytic methods that enable selective bond formation with high efficiency. Transition metal catalysis, particularly with palladium, is central to this endeavor. wikipedia.org The development of specialized ligands has been a key driver of progress, allowing for reactions to proceed under milder conditions and with greater control over selectivity. sigmaaldrich.com

For instance, in Buchwald-Hartwig amination, sterically hindered and electron-rich phosphine (B1218219) ligands have expanded the reaction's scope to include challenging substrates like aryl chlorides. wikipedia.org Ligands such as BrettPhos and XPhos, when paired with a suitable palladium precatalyst, form highly active catalytic systems capable of coupling a wide variety of amines and aryl halides. sigmaaldrich.com Similarly, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity for various cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. nih.govnih.gov

Catalysis also enables regioselectivity in molecules with multiple potential reaction sites. In a di- or tri-halogenated aromatic compound, the choice of the palladium catalyst and its associated ligands can direct the cross-coupling reaction to a specific halogen. rsc.org For example, in the Sonogashira coupling of a diiodopurine, a catalyst with a monodentate ligand favored reaction at one position, while a catalyst with a bidentate ligand switched the reactivity to another position. rsc.org This catalyst-controlled selectivity is a powerful strategy for the controlled, stepwise functionalization of polyhalogenated aromatic scaffolds.

Recent innovations also include the use of photoredox catalysis in conjunction with other catalytic cycles. nih.gov Dual catalytic systems, such as the combination of a photoredox catalyst and a nickel catalyst, can enable C(sp³)–C(sp²) cross-coupling reactions that are otherwise difficult to achieve. nih.gov This approach, which often proceeds via radical intermediates, opens up new pathways for bond formation under mild, light-mediated conditions. nih.gov

The table below details examples of catalytic systems used for selective bond formation.

Green Chemistry Principles in the Synthesis of Fluorinated Aromatic Acids

The synthesis of fluorinated aromatic acids, a class of compounds that includes this compound, is increasingly guided by the principles of green chemistry. This approach aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. eurekalert.orgsciencedaily.com

A key focus of green chemistry is the development of fluorination methods that avoid harsh and hazardous reagents. dovepress.com Traditional methods like the Balz–Schiemann reaction often involve high temperatures and potentially explosive intermediates. dovepress.com Modern research seeks to employ milder and safer fluorine sources, such as alkali metal fluorides like potassium fluoride (B91410) (KF). eurekalert.orgsciencedaily.com For example, a recently developed process for synthesizing sulfonyl fluorides uses KF as the sole fluorine source, generating only non-toxic salts as by-products. eurekalert.orgsciencedaily.com While not a direct synthesis of a carboxylic acid, this illustrates the trend toward safer fluorinating agents.

The use of sustainable solvents is another core principle. Water is an ideal green solvent, and developing catalytic systems that are effective in aqueous media is a major goal. rsc.org For instance, copper-catalyzed Sonogashira couplings can be performed in water, offering a more environmentally benign alternative to traditional palladium catalysts in organic solvents. rsc.org Microwave-assisted synthesis is another technique that aligns with green chemistry principles by often reducing reaction times, which can lead to lower energy consumption and sometimes higher yields compared to conventional heating methods. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Trifluoromethyl Benzoic Acid

Influence of Substituent Effects on Reaction Pathways

The reactivity of 2-chloro-6-(trifluoromethyl)benzoic acid is profoundly governed by the individual and collective properties of its three substituents: a chloro group, a trifluoromethyl group, and a carboxylic acid group. Their positions on the benzene (B151609) ring create a unique electronic and steric environment that directs the molecule's behavior in chemical reactions.

Electronic Effects of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its powerful effect stems from the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I) on the aromatic ring. nih.govtcichemicals.com This substantial withdrawal of electron density has several key consequences for the reactivity of the benzene ring:

Deactivation of the Aromatic Ring: The -CF3 group significantly reduces the electron density of the π-system, making the aromatic ring electron-poor. libretexts.org This deactivates the ring towards electrophilic aromatic substitution, rendering it much less reactive than benzene or toluene. libretexts.orgyoutube.com

Increased Electrophilicity of Ring Carbons: By pulling electron density away, the -CF3 group enhances the electrophilic character of the ring carbons, particularly those at the ortho and para positions. nih.gov This is a crucial factor in the molecule's susceptibility to nucleophilic attack.

Stabilization of Negative Charges: The strong inductive effect of the -CF3 group can effectively stabilize any negative charge that develops on the aromatic ring during a reaction, such as in the intermediate of a nucleophilic aromatic substitution.

The table below summarizes the primary electronic effects of the trifluoromethyl substituent.

| Effect | Description | Consequence on Reactivity |

| Inductive Effect (-I) | Strong withdrawal of electron density from the benzene ring due to the high electronegativity of fluorine atoms. nih.govtcichemicals.com | Deactivates the ring for electrophilic substitution; activates the ring for nucleophilic substitution. youtube.comlibretexts.org |

| Resonance Effect | Minimal to negligible resonance effect. The primary influence is inductive. | The inductive effect dominates the group's electronic character. |

| Overall Electronic Character | Strongly electron-withdrawing and deactivating. nih.govlibretexts.org | Favors reactions involving nucleophilic attack on the ring and disfavors those involving electrophilic attack. youtube.comlibretexts.org |

Directing Group Effects and Steric Hindrance from Ortho-Substituents

In this compound, the chloro and trifluoromethyl groups are positioned ortho to the carboxylic acid moiety. This specific arrangement introduces significant steric and electronic directing effects that influence reaction outcomes.

A primary consequence of this ortho-disubstitution is the "ortho effect" on the benzoic acid. wordpress.comlibretexts.org The steric bulk of the adjacent chloro and trifluoromethyl groups forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. wordpress.comwikipedia.org This disruption of coplanarity inhibits resonance between the carboxyl group's π-system and the aromatic ring. As a result, the acidifying effect of the phenyl ring is altered, and more importantly, the resonance stabilization of the neutral acid is reduced, leading to a significant increase in its acidity compared to its meta and para isomers or even benzoic acid itself. wordpress.comwikipedia.org

The substituents also act as directing groups for substitution reactions on the aromatic ring:

Chloro Group: While deactivating the ring towards electrophilic attack due to its inductive effect, the chlorine atom's lone pairs allow it to donate electron density via resonance, making it an ortho-para director. quora.combyjus.com

Trifluoromethyl Group: This group is a strong deactivator and directs incoming electrophiles to the meta position. youtube.comlibretexts.org

Carboxylic Acid Group: Also a deactivating group, it directs incoming electrophiles to the meta position. quora.combyjus.com

The combination of these directing effects and the severe steric hindrance from the two ortho groups makes electrophilic substitution on the remaining ring positions a complex and often difficult transformation.

Carboxylic Acid Functional Group Reactivity in Different Reaction Environments

The carboxylic acid functional group possesses a dual nature in its reactivity. The hydroxyl proton is acidic, while the carbonyl carbon is electrophilic. libretexts.org In this compound, this reactivity is modulated by the powerful electron-withdrawing ortho substituents.

As previously noted, the acidity of the carboxylic acid is significantly enhanced due to the ortho effect. wordpress.comwikipedia.org The electron-withdrawing nature of both the chloro and trifluoromethyl groups further increases acidity by inductively stabilizing the resulting carboxylate anion. libretexts.org

The electrophilicity of the carbonyl carbon is central to nucleophilic acyl substitution reactions. libretexts.orglibretexts.org These reactions proceed via a tetrahedral intermediate when a nucleophile attacks the carbonyl carbon. sketchy.com The reactivity in these substitutions is highly dependent on the reaction environment:

Basic or Neutral Conditions: The carboxylic acid can be deprotonated to form a carboxylate. The resulting negative charge on the carboxylate group makes it highly unreactive towards nucleophilic attack.

Acidic Conditions: Under acidic conditions, the carbonyl oxygen can be protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

Activation with Reagents: The carboxylic acid can be converted into more reactive derivatives, such as acid chlorides or esters, to facilitate reactions. In some contexts, Lewis acids can coordinate to the carbonyl oxygen, activating it for nucleophilic attack. libretexts.org Gas-phase studies have also shown that neutral carboxylic acid groups can react with reagents like carbodiimides to form highly reactive intermediates. acs.org

| Reaction Condition | Reactivity of Carboxyl Group | Mechanism |

| Basic (e.g., NaOH) | Low | Deprotonation to unreactive carboxylate anion. |

| Acidic (e.g., H₂SO₄) | High | Protonation of carbonyl oxygen increases electrophilicity for nucleophilic acyl substitution. libretexts.org |

| **With Activating Agents (e.g., SOCl₂) ** | High | Conversion to a more reactive derivative (e.g., acid chloride). sketchy.com |

Detailed Mechanistic Studies of Key Reactions

The unique substitution pattern of this compound makes it an interesting substrate for studying aromatic substitution mechanisms.

Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring

Nucleophilic aromatic substitution (SNAc) is a characteristic reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.orgopenstax.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Addition: A nucleophile attacks the carbon atom bonded to the leaving group (the chlorine atom). This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. youtube.com This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgopenstax.org

Elimination of Leaving Group: The aromaticity is restored in a fast subsequent step where the leaving group (chloride ion) is expelled. youtube.com

For this compound, the ring is highly activated for SNAc. The presence of the strongly electron-withdrawing trifluoromethyl group ortho to the chlorine leaving group, along with the electron-withdrawing carboxylic acid group, provides substantial stabilization for the negatively charged Meisenheimer complex. libretexts.orgopenstax.org This stabilization lowers the activation energy of the initial nucleophilic attack, facilitating the substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging. total-synthesis.com The cumulative effect of three deactivating substituents—chloro, trifluoromethyl, and carboxyl—renders the ring extremely electron-deficient and thus highly unreactive towards electrophiles. libretexts.orgquora.combyjus.com

Predicting the regioselectivity is complex due to conflicting directing effects:

The -Cl group directs ortho and para (to positions 3 and 5). byjus.com

The -COOH group directs meta (to positions 3 and 5). byjus.com

The -CF3 group directs meta (to position 4). youtube.com

The available positions for substitution are 3, 4, and 5. Based on the directing effects, positions 3 and 5 are electronically favored by two of the three groups. However, the overwhelming deactivation of the entire ring means that forcing an electrophilic substitution would require extremely harsh reaction conditions, which could lead to a mixture of products or decomposition.

Modern computational methods, such as the RegioSQM method, can offer predictions by calculating the lowest free energies of protonated intermediates to identify the most nucleophilic center on the aromatic ring. researchgate.netchemrxiv.orgrsc.org For such a heavily deactivated and complex system, these theoretical approaches are invaluable for predicting the likely, albeit difficult, outcome of electrophilic aromatic substitution.

Photochemical and Thermal Transformations of this compound

A safety data sheet for this compound indicates that thermal decomposition may generate carbon oxides, hydrogen chloride, and hydrogen fluoride (B91410), which is a general expectation for a compound with its elemental composition under high-temperature conditions. synquestlabs.com However, this does not constitute a detailed scientific investigation into its thermal transformation pathways.

Similarly, no information was found regarding the photochemical reactivity of this compound, such as its behavior upon exposure to UV radiation, including potential for photolysis, isomerization, or other photochemical reactions.

Reaction Kinetics and Thermodynamic Analysis

No specific experimental or theoretical studies on the reaction kinetics or thermodynamic properties of this compound were identified in the available scientific literature. Consequently, there is a lack of data regarding rate constants, activation energies, or thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions involving this compound.

While research exists on the kinetics and thermodynamics of other substituted benzoic acids, the strict focus of this article on this compound precludes the inclusion of such data. nih.govrsc.orgacs.orgcdnsciencepub.comrsc.orgniscpr.res.incdnsciencepub.comacs.orgacs.orgnih.gov Therefore, no data tables or detailed research findings on its reaction kinetics and thermodynamic analysis can be presented.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 6 Trifluoromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-chloro-6-(trifluoromethyl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a broad singlet for the acidic proton of the carboxyl group. The aromatic region typically displays a complex multiplet system arising from the three adjacent protons on the benzene (B151609) ring. Due to the strong electron-withdrawing nature of both the chlorine and trifluoromethyl substituents, these aromatic protons are expected to be deshielded and resonate at a relatively downfield chemical shift.

The proton of the carboxylic acid (–COOH) typically appears as a broad singlet at a significantly downfield position, often above 10 ppm, due to its acidic nature and participation in hydrogen bonding. The exact chemical shift can be highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | >10 | broad s | - |

| Ar-H | 7.50 - 8.00 | m | - |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. This compound has eight distinct carbon signals. The spectrum will show signals for the three aromatic CH carbons, the four quaternary carbons (including the one bearing the trifluoromethyl group), and the carboxyl carbon.

The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The quaternary carbons attached to the chlorine and the carboxylic acid group are also identifiable. The carboxyl carbon (–COOH) is typically observed in the range of 165-175 ppm. The aromatic carbons are found in the 120-140 ppm region.

| Carbon | Predicted Chemical Shift (δ, ppm) | Quartet (q) or Singlet (s) | J-coupling (Hz) |

| COOH | 166.5 | s | - |

| C-Cl | 133.8 - 134.8 | s | - |

| C-CF₃ | 130 (approx.) | q | J(C-F) ≈ 30-35 |

| C-COOH | 128.4 - 133.4 | s | - |

| Ar-C | 128.0 - 134.0 | s | - |

| CF₃ | 124 (approx.) | q | J(C-F) ≈ 275 |

Note: The predicted values are based on the analysis of similar compounds such as 2-chlorobenzoic acid and 3-(trifluoromethyl)benzoic acid and general principles of NMR spectroscopy. rsc.orgrsc.org

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of the CF₃ group is influenced by the electronic environment of the aromatic ring. For trifluoromethyl groups attached to a benzene ring, the chemical shift is typically observed around -60 to -65 ppm relative to a CFCl₃ standard. nih.govbeilstein-journals.org

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -62 to -64 | s |

Note: The predicted values are based on the analysis of similar trifluoromethyl-substituted aromatic compounds. beilstein-journals.orgdovepress.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational properties.

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by strong intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp peak typically in the range of 1700-1730 cm⁻¹. docbrown.info

The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong absorptions in the fingerprint region, generally between 1100 and 1350 cm⁻¹. beilstein-journals.org The C-Cl stretch is usually weaker and appears at lower frequencies, typically in the 600-800 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1700-1730 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-F stretch (CF₃) | 1100-1350 | Strong |

| C-Cl stretch | 600-800 | Medium to Weak |

Note: The predicted values are based on characteristic infrared absorption frequencies for the respective functional groups. beilstein-journals.orgdocbrown.inforesearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H and C=O stretches are also visible in the Raman spectrum, they are often weaker than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic ring and the C-Cl bond often give rise to strong Raman signals.

The C-Cl stretching vibration is expected to be a prominent feature in the Raman spectrum. The symmetric stretching of the C-F bonds in the trifluoromethyl group and the breathing modes of the benzene ring are also typically strong Raman scatterers. This technique is particularly useful for studying the low-frequency modes that are often weak or absent in the IR spectrum, providing a more complete vibrational profile of the molecule. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (Carboxylic acid) | 1700-1730 | Weak |

| C=C stretch (Aromatic ring) | 1450-1600 | Strong |

| C-F stretch (Symmetric, CF₃) | ~1100 | Strong |

| C-Cl stretch | 600-800 | Strong |

| Ring Breathing Modes | ~1000 | Strong |

Note: The predicted values are based on general principles of Raman spectroscopy and data from analogous compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound (C₈H₄ClF₃O₂), HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula.

The monoisotopic mass of this compound is calculated to be 223.9852 Da. uni.lu HRMS analysis would be expected to show a molecular ion peak ([M]⁺) at this m/z value. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed, with a prominent [M+2]⁺ peak at roughly one-third the intensity of the [M]⁺ peak.

Predicted HRMS data for various adducts of this compound are summarized in the table below. These precise mass-to-charge ratios are critical for distinguishing the compound from isomers or other substances with the same nominal mass.

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.99248 |

| [M+Na]⁺ | 246.97442 |

| [M-H]⁻ | 222.97792 |

| [M+K]⁺ | 262.94836 |

| [M+NH₄]⁺ | 242.01902 |

| Data sourced from predicted values. uni.lu |

Fragmentation analysis in mass spectrometry provides further structural confirmation. While a specific experimental spectrum for this compound is not detailed, the fragmentation pattern can be inferred from the behavior of benzoic acid and related halogenated compounds. docbrown.infomiamioh.edu Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion, [M-OH]⁺. For the target molecule, this would correspond to an ion at m/z 206.98. docbrown.info

Loss of the carboxyl group (•COOH): This fragmentation would result in a chlorotrifluoromethylphenyl cation at m/z 178.98.

Decarboxylation (loss of CO₂): The loss of carbon dioxide from the molecular ion could also occur.

Loss of chlorine or trifluoromethyl group: Cleavage of the C-Cl or C-CF₃ bond can also be expected under electron ionization conditions. miamioh.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the spatial arrangement of atoms within a crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds such as 2,6-bis(trifluoromethyl)benzoic acid and 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid allows for a detailed and predictive understanding of its solid-state characteristics. nih.govpsu.edu

Like most benzoic acid derivatives, this compound is expected to form strong intermolecular hydrogen bonds via its carboxylic acid group. nih.govresearchgate.net The most common motif for benzoic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. researchgate.net This dimeric assembly is a highly robust supramolecular synthon.

The steric hindrance imposed by the two ortho substituents (Cl and CF₃) is expected to cause significant conformational distortion. The carboxyl group (-COOH) will be forced to twist out of the plane of the benzene ring to minimize steric repulsion. In analogous structures like 2,6-bis(trifluoromethyl)benzoic acid, the dihedral angles between the carboxyl group and the aromatic ring are substantial, reported as 71.5(2)° and 99.3(2)° in two independent molecules in the asymmetric unit. psu.edu A similar non-planar conformation is anticipated for this compound.

Rotational disorder of the trifluoromethyl group is a common phenomenon in the crystal structures of molecules containing this moiety. nih.govpsu.edu This occurs when the CF₃ group can adopt two or more orientations within the crystal lattice with similar energy, leading to averaged electron density for the fluorine atoms in the X-ray diffraction experiment.

In the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a related precursor, the trifluoromethyl group exhibits rotational disorder with a refined occupancy ratio of 0.876:0.124. nih.gov Similarly, in one polymorph of 2,6-bis(trifluoromethyl)benzoic acid, the CF₃ groups were modeled with a two-site disorder. psu.edu It is therefore highly probable that the crystal structure of this compound would also exhibit some degree of rotational disorder in its trifluoromethyl group, reflecting the relatively low rotational barrier of the C-CF₃ bond.

Computational Chemistry and Theoretical Modeling of 2 Chloro 6 Trifluoromethyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Description

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for describing the molecular properties of organic compounds. Methods like DFT, often utilizing functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy for molecules of this size. mdpi.comnih.gov These calculations provide a static, gas-phase, or solvated-in-silico view of the molecule's fundamental properties.

Geometry Optimization and Conformational Energy Landscapes

A primary step in computational analysis is geometry optimization, which locates the minimum energy arrangement of the atoms, corresponding to the most stable molecular structure. For 2-chloro-6-(trifluoromethyl)benzoic acid, key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles are determined.

Due to the presence of the bulky and electron-withdrawing chloro and trifluoromethyl groups at the ortho positions, significant steric hindrance is expected. This would likely cause the carboxylic acid group and the trifluoromethyl group to twist out of the plane of the benzene (B151609) ring. psu.edu Studies on similar di-substituted benzoic acids reveal that the dihedral angle between the carboxylic acid group and the aromatic ring is a critical parameter. psu.edu

The molecule has two primary conformational degrees of freedom: the rotation of the hydroxyl proton of the carboxylic acid group (leading to cis and trans conformers) and the rotation of the trifluoromethyl group. mdpi.com

Cis/Trans Conformers: The cis conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is generally the most stable for benzoic acids. The trans conformer is typically higher in energy. mdpi.com For the related 2-chloro-6-fluorobenzoic acid, the cis conformer is calculated to be more stable than the trans by over 17 kJ·mol⁻¹. mdpi.com A similar trend would be anticipated for this compound.

Rotational Barriers: Calculations would also map the potential energy surface for the transition between these conformers, identifying the energy barriers for rotation around the C-C and C-O bonds.

Table 1: Illustrative Data from Geometry Optimization of a Substituted Benzoic Acid This table is illustrative, showing the type of data obtained from DFT calculations on similar molecules, as specific data for this compound is not available in the cited literature.

| Parameter | Conformer | Calculated Value |

|---|---|---|

| Relative Energy (kJ·mol⁻¹) | Cis | 0.00 |

| Relative Energy (kJ·mol⁻¹) | Trans | > 17.0 |

| Dihedral Angle (C6-C1-C(O)-O) | Cis | ~50-70° |

| Dipole Moment (Debye) | Cis | ~3-4 D |

Electronic Structure Analysis: Charge Distribution and Molecular Orbitals

Understanding the electronic structure is key to predicting a molecule's reactivity.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its role as a proton donor.

Molecular Orbitals: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For this molecule, the HOMO would likely be localized on the benzene ring and the carboxyl group, while the LUMO might have significant contributions from the antibonding orbitals associated with the trifluoromethyl and carbonyl groups. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Spectra (IR and Raman): Theoretical calculations can determine the vibrational frequencies corresponding to different molecular motions (e.g., C=O stretch, O-H stretch, C-Cl stretch, C-F stretches). These calculated frequencies, when appropriately scaled, typically show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of spectral bands.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts. Comparing these theoretical values with experimental data helps to confirm the molecular structure and its conformational preferences in solution.

Thermochemical Property Calculations for Reaction Energetics

DFT calculations can be used to predict important thermochemical properties, providing insight into the molecule's stability and the energetics of its reactions. These properties include:

Enthalpy of Formation (ΔHf°): The standard enthalpy of formation indicates the stability of the molecule relative to its constituent elements.

Gibbs Free Energy of Formation (ΔGf°): This value helps in determining the spontaneity of reactions involving the molecule.

Heat Capacity (Cp): This property is essential for understanding how the molecule's energy changes with temperature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes.

Conformational Dynamics in Solution and Intermolecular Interactions

An MD simulation of this compound in a solvent (like water or DMSO) would provide valuable insights into its real-world behavior.

Conformational Changes: MD can track the rotations around the C-C and C-O bonds, showing the transitions between different conformers and their relative populations in a specific solvent environment.

Solvation and Hydrogen Bonding: The simulation would explicitly model the interactions between the benzoic acid and the surrounding solvent molecules. This is particularly important for understanding the hydrogen bonding network formed by the carboxylic acid group. For instance, it can show the formation and breaking of hydrogen bonds between the molecule's carboxyl group and water molecules, or the formation of dimeric structures with other benzoic acid molecules. nih.gov This analysis is crucial for understanding its solubility and transport properties.

Simulation of Ligand-Receptor Interactions for Derivatives

While specific simulation studies on derivatives of this compound are not extensively documented in public literature, the methodologies for such investigations are well-established. Computational docking and molecular dynamics are powerful tools used to predict and analyze how molecules like these, which are often designed as enzyme inhibitors or receptor modulators, interact with biological targets.

The general process involves molecular docking simulations where the three-dimensional structure of a derivative is placed into the binding site of a target protein. These simulations calculate the most favorable binding poses and estimate the binding affinity, often expressed as a docking score. For instance, studies on other substituted benzoic acids have successfully employed this approach. In research on dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, 2,5-substituted benzoic acid derivatives were docked into the protein's BH3-binding groove. nih.govacs.org These in silico models predicted key interactions, which were subsequently validated using biophysical methods like HSQC-NMR spectroscopy, confirming that the compounds bind as predicted. nih.gov

Table 1: Representative Ligand-Receptor Interactions for Substituted Benzoic Acid Derivatives from Simulation Studies

| Interacting Ligand Group | Receptor Residue/Component | Type of Interaction | Reference |

| Carboxylic Acid | Arginine (e.g., Arg263 in Mcl-1) | Hydrogen Bond | nih.gov |

| Phenyl Ring | Hydrophobic Pocket Residues | Hydrophobic Interaction | nih.gov |

| Hydroxyl Group | Catalytic Cu++ Ion (in Tyrosinase) | Coordinate Interaction | nih.gov |

| Methoxy Group | Arginine (e.g., Arg268 in Tyrosinase) | Hydrogen Bond | nih.gov |

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of chemical reactions. For a sterically hindered molecule like this compound, these studies can predict conformational preferences, rotational energy barriers, and the feasibility of various reaction pathways.

Due to severe steric repulsion between the two ortho substituents (Cl and CF₃) and the carboxylic acid group, this compound is expected to be non-planar in its ground state. This steric hindrance governs the molecule's conformational landscape and the energy required to transition between different conformers.

Detailed DFT calculations on structurally similar di-ortho-substituted benzoic acids, such as 2,6-dichlorobenzoic acid and 2-chloro-6-fluorobenzoic acid, provide quantitative insights into these energy barriers. mdpi.comnih.gov Two primary conformational motions are considered: the rotation of the hydroxyl group proton (cis-trans isomerization of the carboxylic acid) and the rotation of the entire carboxylic group around the C-C bond.

Cis-Trans Isomerization: The cis conformer (with the O-H bond pointing towards the ortho chloro group) is generally more stable. The transition to the trans conformer requires surmounting a significant energy barrier.

C-C Bond Rotation: Rotation of the COOH group out of its preferred dihedral angle is restricted by steric clashes with the ortho substituents. The transition state for this rotation typically involves a conformation where the carboxylic group is perpendicular to the plane of the benzene ring to minimize repulsion. nih.gov

A study on 2-substituted benzoic acids, including a trifluoromethyl substituent, confirmed that steric effects are strong and lead to non-planar geometries in both the neutral acid and its corresponding anion. rsc.orgresearchgate.net The activation energy barriers are a direct consequence of these steric interactions.

Table 2: Calculated Activation Energy Barriers (kJ·mol⁻¹) for Conformational Changes in Similar Di-ortho-Substituted Benzoic Acids

| Compound | Process | Activation Energy Barrier | Reference |

| 2-Chloro-6-fluorobenzoic acid | cis → trans Isomerization | 47.5 | mdpi.com |

| 2-Chloro-6-fluorobenzoic acid | trans → cis Isomerization | 30.4 | mdpi.com |

| 2,6-Dichlorobenzoic acid | cis → trans Isomerization | ~45-52 | mdpi.com |

These values indicate that significant energy is required for conformational changes, which can influence the molecule's reactivity and how it interacts with other molecules.

The reactivity of a molecule, particularly its acidity (pKa), is heavily influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational methods used to account for the effects of a solvent without explicitly modeling individual solvent molecules. nih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.

For the acid dissociation of this compound, these models are crucial for accurately predicting its pKa value. The process involves calculating the Gibbs free energy change for the dissociation reaction in the solvent:

HA(solv) ⇌ H⁺(solv) + A⁻(solv)

Continuum models are particularly important for accurately calculating the solvation free energies of the ionic species (the proton and the carboxylate anion, A⁻), which are strongly stabilized by a polar solvent like water. nih.gov The model calculates the energy difference between the molecule in the gas phase and in the solvent, accounting for electrostatic interactions and, in more advanced models, effects like cavitation and dispersion. Studies on benzoic acid and its derivatives have shown that both electrostatic and non-electrostatic effects (such as hydrogen bonding with the solvent) contribute to changes in pKa in various solvent systems. nih.gov The use of these models is essential for bridging the gap between theoretical gas-phase calculations and experimental results in solution. nih.gov

Quantitative Structure-Property and Structure-Reactivity Relationships

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical formalisms that correlate a molecule's structural or computed features with its experimental properties or reactivity. nih.gov

The foundation of any QSPR/QSRR model is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a series of related compounds, a diverse set of descriptors is calculated, and statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.gov

Descriptors can be categorized as:

Constitutional: Based on the molecular formula (e.g., molecular weight).

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).

Quantum-Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

A QSPR study on the electrophoretic mobility of benzoic acid derivatives successfully used a combination of descriptors, including those from the Radial Distribution Function (RDF) and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) classes, which encode information about 3D geometry and atomic properties. nih.gov The development of such models allows for the prediction of properties for new, unsynthesized molecules, accelerating the discovery process.

Table 3: Examples of Descriptor Classes Used in QSPR/QSRR Studies of Benzoic Acids

| Descriptor Class | Example Descriptor | Information Encoded | Reference |

| Geometrical | R-GETAWAY | 3D molecular geometry and atomic weights | nih.gov |

| RDF | Radial Distribution Function | 3D arrangement of atoms | nih.gov |

| Electronic | Dipole Moment | Polarity and charge distribution | jeeadv.ac.in |

| Topological | Wiener Index | Molecular branching and size | frontiersin.org |

A defining characteristic of this compound is the steric strain imposed by its di-ortho substitution. This key structural feature leads to a direct and predictable correlation with its electronic properties, most notably its acidity. This phenomenon is known as the ortho effect . wikipedia.org

In a typical benzoic acid, the carboxylic acid group is coplanar with the benzene ring, allowing for resonance between the carboxyl pi-system and the aromatic ring. However, in this compound, the bulky chloro and trifluoromethyl groups sterically clash with the carboxylic acid group, forcing it to twist out of the plane of the ring. researchgate.netwikipedia.org

This loss of planarity inhibits the resonance between the COOH group and the ring. When the acid donates a proton, the resulting carboxylate anion (COO⁻) is stabilized by resonance between the two oxygen atoms. Because the cross-conjugation with the phenyl ring is already diminished in the parent acid due to the twist, the carboxylate anion does not lose significant resonance stabilization with the ring upon deprotonation. This makes the conjugate base more stable relative to the acid, shifting the equilibrium towards dissociation and resulting in a lower pKa (i.e., a stronger acid) compared to its meta and para isomers. rsc.orgresearchgate.net Computational studies on 2-chloro-6-fluorobenzoic acid have quantified this non-planarity, showing significant dihedral angles between the carboxylic group and the aromatic ring. mdpi.com This direct, computable relationship between a structural feature (dihedral angle) and an electronic property (acidity) is a prime example of the predictive power of theoretical modeling.

Biological and Agrochemical Applications of this compound Derivatives

Derivatives of this compound serve as crucial building blocks and intermediates in the synthesis of a wide range of biologically active molecules. Their unique structural features, including the presence of a trifluoromethyl group and a chlorine atom on the benzoic acid scaffold, impart specific physicochemical properties that are leveraged in the development of pharmaceuticals and agrochemicals. This article explores the significant applications of these derivatives in both fields.

Environmental Behavior and Degradation Studies of 2 Chloro 6 Trifluoromethyl Benzoic Acid

Environmental Fate and Transport Mechanisms

The movement and abiotic transformation of 2-chloro-6-(trifluoromethyl)benzoic acid in the environment are governed by its chemical structure and interaction with environmental factors such as sunlight, water, and soil matrices.

For this compound, two primary photochemical reactions could be hypothesized:

Photolytic Dechlorination: The carbon-chlorine bond could undergo homolytic cleavage upon absorption of sufficient UV radiation, leading to the formation of 2-(trifluoromethyl)benzoic acid.

Photo-hydroxylation: The chlorine substituent could be replaced by a hydroxyl group, yielding 2-hydroxy-6-(trifluoromethyl)benzoic acid.

The trifluoromethyl (-CF₃) group is exceptionally stable and generally resistant to photolytic cleavage. While simple chlorobenzoic acids have been observed to be relatively stable in natural sunlight alone, their degradation can be accelerated in the presence of photosensitizing substances in water. acs.orgnih.gov The precise kinetics and dominant pathways for this compound remain undetermined without specific experimental investigation.

Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions (pH 5-9). The chemical bonds within the molecule exhibit considerable stability.

Aryl-Halide Bond: The carbon-chlorine bond on an aromatic ring is resistant to nucleophilic attack and does not readily hydrolyze in the absence of catalysts or extreme conditions. nih.gov

Trifluoromethyl Group: The C-CF₃ bond is one of the strongest single bonds in organic chemistry and is exceptionally resistant to both hydrolysis and other forms of chemical attack.

Carboxylic Acid Group: The benzoic acid moiety itself is stable and does not undergo hydrolysis.

Therefore, the abiotic transformation of this compound in aqueous environments via hydrolysis is considered to be a negligible process.

The movement of this compound through soil is a complex process influenced by its acidic nature and the physicochemical properties of the soil. As an ionizable compound, its sorption behavior is highly dependent on the soil pH relative to its acid dissociation constant (pKa).

At pH > pKa: The compound will exist predominantly in its anionic carboxylate form. This negatively charged ion is subject to electrostatic repulsion from negatively charged soil colloids (clay, organic matter), leading to reduced sorption and higher mobility.

At pH < pKa: The compound will be in its neutral, undissociated acid form. In this state, it is more likely to sorb to soil organic carbon via hydrophobic interactions.

While an experimental soil organic carbon-water (B12546825) partitioning coefficient (Koc) is unavailable, predictive models can provide an estimate of its mobility. Based on a predicted octanol-water partition coefficient (XlogP) of 2.8, the compound exhibits moderate lipophilicity. This suggests a moderate affinity for soil organic matter in its neutral form. Using classification schemes, this would likely place it in a Medium to Moderately Mobile category, indicating a potential for leaching into groundwater depending on soil type, organic matter content, and pH. chemsafetypro.com Studies on benzoic acid itself have shown it can be mobile, though retention is possible in soils rich in iron oxides. nih.govresearchgate.net

Table 1: Predicted Physicochemical Properties and Mobility Classification for this compound

| Property | Predicted Value/Classification | Implication for Environmental Fate |

| Molecular Formula | C₈H₄ClF₃O₂ | - |

| XlogP (Predicted) | 2.8 | Moderate lipophilicity, suggesting potential for some sorption to organic matter. |

| Hydrolysis | Expected to be stable | Not a significant degradation pathway. |

| Soil Mobility (Estimated) | Medium / Moderately Mobile | Potential for leaching to groundwater, highly dependent on soil pH. |

Biotransformation and Biodegradation Pathways

The substitution pattern of this compound has profound implications for its susceptibility to microbial degradation.

There are no published studies identifying microbial degradation products for this compound. The compound is expected to be highly recalcitrant to biodegradation. This resistance stems from the "ortho effect," where the presence of substituents on both positions adjacent to the carboxyl group creates significant steric hindrance. wikipedia.orgwordpress.com

In contrast, simpler benzoic acids are typically degraded by bacteria like Pseudomonas and Burkholderia species through an initial dioxygenation to form a catechol intermediate, followed by enzymatic ring cleavage. viu.canih.gov This pathway is likely blocked for this compound, leading to its persistence in biologically active environments.

The this compound molecule possesses a plane of symmetry that passes through the C1-C4 axis of the benzene (B151609) ring. As it is an achiral molecule and does not have enantiomers, enantiospecific degradation is not applicable.

Role as a Metabolite or Degradation Product of Related Compounds

Formation from Pesticides or Fungicides

Scientific literature indicates that this compound is a potential degradation product of the broad-spectrum fungicide fluopyram (B1672901) . endsdhi.comfao.org Fluopyram, chemically known as N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide, is utilized to control a range of fungal diseases in various crops. endsdhi.com

The degradation of fluopyram in the environment, particularly in soil and water, can occur through several pathways, including microbial degradation and photolysis. A key step in its breakdown is the cleavage of the amide bond. This cleavage results in the formation of two primary fragments: a pyridine (B92270) derivative and a benzamide (B126) derivative.

One of the initial and major metabolites identified in these degradation processes is 2-(trifluoromethyl)benzamide (BZM) . Subsequent hydrolysis of the benzamide group in BZM is a plausible pathway that leads to the formation of 2-(trifluoromethyl)benzoic acid (TBA) . While some studies specifically identify TBA as a metabolite, the presence of the chloro-substituent at the 6-position on the benzene ring of the parent fluopyram molecule suggests the potential for the formation of this compound.

Studies on the environmental fate of fluopyram have identified several key metabolites. The table below summarizes the primary degradation products of fluopyram as identified in various environmental studies.

Table 1: Key Degradation Products of Fluopyram

| Metabolite Name | Common Abbreviation | Formation Pathway | Environmental Matrix |

|---|---|---|---|

| 2-(Trifluoromethyl)benzamide | BZM | Cleavage of amide bond | Soil, Plants |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | PCA | Cleavage and oxidation | Soil, Plants |

| Fluopyram-7-hydroxy | - | Hydroxylation | Soil |

Although direct and extensive research specifically detailing the formation kinetics of this compound is limited, its structural relationship to fluopyram and its known primary metabolites strongly supports its role as a secondary degradation product.

Implications for Environmental Monitoring and Risk Assessment

The formation of this compound from parent pesticides like fluopyram carries significant implications for environmental monitoring and risk assessment. As a metabolite, its presence in soil and water can serve as an indicator of the use and degradation of the parent compound.

Environmental Monitoring:

The detection of pesticide metabolites is a critical component of comprehensive environmental monitoring programs. alfa-chemistry.com Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect and quantify parent pesticides and their degradation products in environmental samples. The inclusion of this compound in the list of target analytes for monitoring programs is essential for a complete understanding of the environmental footprint of fluopyram. The availability of analytical standards for this compound is crucial for accurate quantification. sigmaaldrich.comfishersci.beaquaref.fr

The persistence and mobility of metabolites in the environment can differ significantly from the parent compound. Therefore, monitoring for metabolites like this compound is necessary to assess the potential for long-term contamination of soil and groundwater resources.

Risk Assessment:

The toxicological profile of a pesticide's metabolites can be different from that of the parent compound. Therefore, a thorough risk assessment must consider the potential effects of these degradation products on non-target organisms and human health. For instance, the metabolite 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA), also a degradation product of fluopyram, has been shown to exhibit phytotoxicity in certain plant species.

Regulatory agencies, such as the U.S. Environmental Protection Agency (EPA), establish residue definitions for risk assessment that often include major metabolites. For fluopyram, the residue definition for risk assessment in certain plant commodities includes the metabolite fluopyram-benzamide. This underscores the importance of evaluating the toxicity and environmental behavior of all significant degradation products.

While specific toxicological data for this compound is not extensively available in public literature, its acidic nature and the presence of halogen and trifluoromethyl groups suggest that its potential for biological activity should not be overlooked. A comprehensive risk assessment would necessitate further studies on the toxicity, persistence, and mobility of this compound to fully evaluate the environmental risks associated with the use of its parent pesticide.

The table below outlines the considerations for the inclusion of this compound in environmental risk assessments.

Table 2: Risk Assessment Considerations for this compound

| Aspect | Implication |

|---|---|

| Toxicity | The toxicological profile may differ from the parent compound, requiring separate evaluation for effects on non-target organisms and human health. |

| Persistence | The half-life in soil and water determines its potential for long-term environmental presence. |

| Mobility | The potential to leach into groundwater or move into surface water bodies needs to be assessed. |

| Bioaccumulation | The potential to accumulate in the tissues of living organisms should be investigated. |

Emerging Research Directions and Future Perspectives for 2 Chloro 6 Trifluoromethyl Benzoic Acid

Integration in Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like 2-chloro-6-(trifluoromethyl)benzoic acid are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better reproducibility, and the potential for rapid reaction optimization and library synthesis. chemspeed.comyoutube.com

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the reactivity of intermediates. acs.orgyoutube.com For instance, the alkylation of substituted benzoic acids has been studied in continuous flow microreactors, demonstrating precise control over kinetics and reaction conditions. acs.orgacs.org This approach allows for the safe handling of potentially hazardous reagents and intermediates often involved in the synthesis of highly functionalized molecules. By integrating this compound into flow systems, chemists can explore a wider range of reaction conditions, potentially discovering novel transformations and improving the efficiency of existing ones. The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates further accelerates the production of its derivatives. chemspeed.com

Automated Synthesis Platforms: Automated platforms, which combine robotics, liquid handling, and software control, are revolutionizing the synthesis of compound libraries for drug discovery and materials science. youtube.comresearchgate.net These systems can perform numerous reactions in parallel, dramatically increasing the throughput of derivatization. For a molecule like this compound, this means that hundreds or even thousands of amide, ester, or other derivatives could be synthesized and purified automatically. This high-throughput approach is invaluable for exploring structure-activity relationships (SAR) by rapidly generating a diverse set of analogs for biological screening. synplechem.com

| Platform/Technology | Key Advantages for this compound Derivatization | Relevant Research Findings |

| Flow Microreactors | Enhanced control of reaction kinetics, improved safety for hazardous reactions, potential for multi-step synthesis. acs.orgacs.org | Demonstrated precise control over the alkylation of various substituted benzoic acids, enabling detailed kinetic studies. acs.orgacs.org |

| Automated Synthesizers | High-throughput synthesis of compound libraries (amides, esters), rapid SAR exploration, reduced manual labor. chemspeed.comsynplechem.com | Enabled the rapid and efficient preparation of organic compounds, accelerating drug discovery cycles. researchgate.net |

| Integrated Platforms | Combination of automated storage, synthesis, and analysis for end-to-end workflow automation. youtube.comnih.gov | Systems have been developed that link chemical storage directly to liquid handlers for automated synthesis and subsequent analysis. youtube.com |

Rational Design of Derivatives with Enhanced Bioactivity and Selectivity